molecular formula C20H17NO2 B282133 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether

4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether

Numéro de catalogue B282133
Poids moléculaire: 303.4 g/mol
Clé InChI: BYQXURRZEZYMMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether, also known as DPA-714, is a selective radioligand used to visualize and quantify translocator protein (TSPO) expression in vivo. TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Due to its potential as a biomarker for disease diagnosis and monitoring, DPA-714 has gained significant attention in the field of medical research.

Mécanisme D'action

4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether binds to TSPO, which is located on the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol into mitochondria, which is a critical step in the synthesis of steroid hormones. TSPO expression is upregulated in response to cellular stress, such as inflammation and oxidative damage. Therefore, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether can be used as a marker of cellular stress and inflammation.
Biochemical and Physiological Effects
4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been shown to have a high affinity for TSPO, with a dissociation constant (Kd) of 7.7 nM. 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has also been shown to have a low level of non-specific binding to other proteins and receptors. In vivo studies have demonstrated that 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has a high brain uptake and a long retention time, making it a suitable radioligand for imaging TSPO expression in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether is its high selectivity for TSPO, which allows for accurate quantification of TSPO expression in vivo. Additionally, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has a low level of non-specific binding, which reduces the likelihood of false-positive results. However, one limitation of using 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether is its relatively low signal-to-noise ratio, which can make it difficult to detect small changes in TSPO expression.

Orientations Futures

There are several future directions for the use of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether in medical research. One potential application is the use of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether as a biomarker for the early detection of neuroinflammatory diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether could be used to monitor the efficacy of anti-inflammatory drugs in reducing neuroinflammation. Another potential application is the use of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether to investigate the role of TSPO in cancer, as TSPO expression has been shown to be upregulated in various cancer types. Finally, further research is needed to optimize the synthesis and radiolabeling of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether to improve its sensitivity and specificity for TSPO.

Méthodes De Synthèse

The synthesis of 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether involves several steps, starting with the reaction of 2-aminobenzophenone with ethyl bromoacetate to form a ketone ester. The ketone ester is then treated with hydroxylamine hydrochloride to produce an oxime, which is subsequently cyclized with triethylorthoformate to form the oxazole ring. The final step involves the methylation of the phenyl group with methyl iodide to yield 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether.

Applications De Recherche Scientifique

4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been extensively used in preclinical and clinical studies to investigate the role of TSPO in various diseases. For instance, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been used to evaluate the neuroinflammatory response in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, 4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether has been used to assess the efficacy of anti-inflammatory drugs in reducing neuroinflammation.

Propriétés

Formule moléculaire

C20H17NO2

Poids moléculaire

303.4 g/mol

Nom IUPAC

9-(4-methoxyphenyl)-8,9a-dihydro-6bH-acenaphthyleno[1,2-d][1,3]oxazole

InChI

InChI=1S/C20H17NO2/c1-22-15-10-8-14(9-11-15)21-12-23-20-17-7-3-5-13-4-2-6-16(18(13)17)19(20)21/h2-11,19-20H,12H2,1H3

Clé InChI

BYQXURRZEZYMMJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2COC3C2C4=CC=CC5=C4C3=CC=C5

SMILES canonique

COC1=CC=C(C=C1)N2COC3C2C4=CC=CC5=C4C3=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.